![molecular formula C16H18N2O2 B2466227 N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)acetamide CAS No. 1705495-69-7](/img/structure/B2466227.png)
N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(4-((1R,5S)-8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl)acetamide, also known as AZD1446, is a novel compound that has been extensively studied for its potential therapeutic applications.
Scientific Research Applications
Synthesis of Tropane Alkaloids
The 8-azabicyclo[3.2.1]octane scaffold, which is a part of the compound, is the central core of the family of tropane alkaloids . These alkaloids display a wide array of interesting biological activities . Therefore, research directed towards the preparation of this basic structure in a stereoselective manner has attracted attention from many research groups worldwide .
Asymmetric 1,3-Dipolar Cycloadditions
The compound has been used in asymmetric 1,3-dipolar cycloadditions between diazo imine-derived cyclic azomethine ylides and acryloylpyrazolidinone . This process afforded optically active 8-oxabicyclo[3.2.1]octanes with high diastereo- and enantioselectivities .
NAAA Inhibitor
The compound has been studied as a NAAA inhibitor . NAAA inhibitors play an important role in the therapy of pain, anti-inflammatory effects, and application of other diseases .
Drug Discovery
2-Azabicyclo[3.2.1]octanes, which are nitrogen-containing heterocycles present in the compound, have significant potential in the field of drug discovery . This core has been applied as a key synthetic intermediate in several total syntheses .
Mechanism of Action
Target of Action
The compound N-(4-{8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl}phenyl)acetamide is a derivative of the 8-azabicyclo[3.2.1]octane scaffold . This scaffold is the central core of the family of tropane alkaloids , which are known to interact with monoamine neurotransmitter systems . Therefore, the primary targets of this compound are likely to be the monoamine neurotransmitter receptors.
Mode of Action
As a monoamine neurotransmitter reuptake inhibitor , this compound likely works by blocking the reuptake of certain neurotransmitters in the synaptic cleft, thereby increasing their availability and enhancing neurotransmission
Pharmacokinetics
Like other tropane alkaloids, it is expected to have good bioavailability and to cross the blood-brain barrier effectively due to its lipophilic nature .
properties
IUPAC Name |
N-[4-(8-azabicyclo[3.2.1]oct-2-ene-8-carbonyl)phenyl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O2/c1-11(19)17-13-7-5-12(6-8-13)16(20)18-14-3-2-4-15(18)10-9-14/h2-3,5-8,14-15H,4,9-10H2,1H3,(H,17,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CFRAUKOEYNDMRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=C(C=C1)C(=O)N2C3CCC2C=CC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
270.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.